1,2-Cyclohexanedione
Overview
Description
1,2-Cyclohexanedione is an organic compound with the molecular formula C6H8O2. It is one of three isomeric cyclohexanediones and appears as a colorless compound that is soluble in various organic solvents . This compound is notable for its role in organic synthesis and its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1,2-Cyclohexanedione is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme in the development of herbicides . It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisic acid (HGA) in plants .
Mode of Action
This compound acts as an HPPD inhibitor . The inhibition of HPPD leads to the failure of the normal synthesis of HGA, which results in the obstruction of the synthesis of plastoquinone . This affects the photosynthesis of plants and causes the death of plants with bleaching symptoms .
Biochemical Pathways
The biochemical pathway affected by this compound is the conversion of HPPA into HGA . HGA is a precursor to the synthetic plastoquinone and tocopherol, which play an important role in photosynthesis . The inhibition of HPPD by this compound disrupts this pathway, affecting photosynthesis and leading to plant death .
Pharmacokinetics
It is known that the compound is a colorless solid that is soluble in a variety of organic solvents , which may influence its bioavailability and distribution.
Result of Action
The result of this compound’s action is the inhibition of photosynthesis in plants, leading to their death . This is due to the disruption of the synthesis of plastoquinone, a key component in the photosynthesis process . The plants exhibit bleaching symptoms before death .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its melting point is 34-38 °C , and it is stable under normal storage conditions (2-8°C) . .
Biochemical Analysis
Biochemical Properties
1,2-Cyclohexanedione is utilized as a substrate to study enzyme cyclohexane-1,2-dione hydrolase . It also acts as a specific reagent for arginine residues
Cellular Effects
It has been shown to modify the amino-terminal arginine residues of certain proteins, which could potentially influence cell function .
Molecular Mechanism
It is known to interact with arginine residues in proteins
Metabolic Pathways
This compound is involved in the metabolism of resorcinol, forming derivatives of the metabolism of resorcinol
Preparation Methods
1,2-Cyclohexanedione can be synthesized through several methods:
Oxidation of Cyclohexanone: One common method involves the oxidation of cyclohexanone using selenium dioxide in an ethanolic solution.
Bromination and Hydrolysis: Another method includes brominating cyclohexanone to form 2,6-dibromocyclohexanone, which is then treated with aqueous potassium hydroxide to yield the dihydroxy compound.
Heating Divinyl Glycol: Heating divinyl glycol with copper can also produce this compound.
Chemical Reactions Analysis
1,2-Cyclohexanedione undergoes various chemical reactions:
Aromatization: It can react with alcohols under mild acid-catalyzed dehydration conditions to form aryl ethers.
Coordination Chemistry: It can effectively occupy vacant coordination sites, promoting cycloisomerization reactions.
Condensation Reactions: It condenses with 1,2-diamines to form diaza heterocycles.
Common reagents used in these reactions include alcohols, acids, and diamines. Major products formed include aryl ethers and diaza heterocycles.
Scientific Research Applications
1,2-Cyclohexanedione has several applications in scientific research:
Enzyme Studies: It is used as a substrate to study the enzyme cyclohexane-1,2-dione hydrolase, which is a tool for degrading alicyclic compounds.
Reagent for Arginine Residues: It acts as a specific reagent for arginine residues, making it useful in biochemical studies.
Organic Synthesis: It is utilized in the synthesis of various organic compounds, including diimine and dioxime ligands.
Comparison with Similar Compounds
1,2-Cyclohexanedione can be compared with other isomeric cyclohexanediones, such as 1,3-cyclohexanedione and 1,4-cyclohexanedione:
1,3-Cyclohexanedione: This compound is also a colorless compound that occurs naturally and is used as a substrate for cyclohexanedione hydrolase.
1,4-Cyclohexanedione: This isomer has different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its stability and versatility in organic synthesis, making it a valuable compound in various chemical and biochemical applications.
Properties
IUPAC Name |
cyclohexane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILAIQUEIWYQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061101 | |
Record name | 1,2-Cyclohexanedione | |
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Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; mp = 34-38 deg C; [Sigma-Aldrich MSDS], Solid | |
Record name | 1,2-Cyclohexanedione | |
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Record name | 1,2-Cyclohexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
193.00 to 195.00 °C. @ 760.00 mm Hg | |
Record name | 1,2-Cyclohexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |
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CAS No. |
765-87-7 | |
Record name | 1,2-Cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-87-7 | |
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Record name | 1,2-Cyclohexanedione | |
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Record name | 1,2-CYCLOHEXANEDIONE | |
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Record name | 1,2-Cyclohexanedione | |
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Record name | 1,2-Cyclohexanedione | |
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Record name | Cyclohexane-1,2-dione | |
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Record name | 1,2-CYCLOHEXANEDIONE | |
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Record name | 1,2-Cyclohexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38 - 40 °C | |
Record name | 1,2-Cyclohexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-cyclohexanedione interact with proteins?
A: this compound primarily interacts with arginine residues in proteins. [, , ] This reaction occurs under alkaline conditions and forms a covalent adduct with the guanidino group of arginine, leading to modifications in protein structure and function. [, , ]
Q2: What are the downstream effects of this compound modification on protein function?
A2: The modification of arginine residues by this compound can have diverse effects on protein function, depending on the specific protein and the targeted arginine residues. For example:
- Enzyme Activity: In enzymes, modification of arginine residues within or near the active site often leads to inhibition of catalytic activity. [, , , , ]
- Protein-Protein Interactions: Modification can disrupt protein-protein interactions. For instance, this compound treatment of apolipoprotein B (apoB) in lipoproteins inhibits their binding to cell surface receptors. []
- Protein Assembly: this compound modification of arginine residues can inhibit the assembly of protein structures. This effect has been observed with intermediate filament proteins like vimentin and desmin, where modification disrupts their ability to form filaments. []
Q3: Is the modification of arginine by this compound reversible?
A: Yes, the modification of arginine residues by this compound is reversible. Treatment with hydroxylamine or Tris-acetate buffer at alkaline pH can regenerate the arginine residues, often restoring protein function. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H8O2, and its molecular weight is 112.13 g/mol.
Q5: Are there spectroscopic methods for characterizing this compound and its derivatives?
A5: Yes, several spectroscopic methods are used to characterize this compound:
- Infrared (IR) spectroscopy: IR spectroscopy can differentiate between keto and enol forms of this compound and identify characteristic vibrational frequencies of the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides detailed information about the structure and conformation of this compound and its derivatives. []
- Mass spectrometry (MS): MS techniques, often coupled with liquid chromatography (LC-MS), are used to analyze this compound adducts with amino acids and peptides, providing insights into the stoichiometry and modification sites. []
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on the reactivity of this compound with arginine residues in proteins under specific experimental conditions. Therefore, comprehensive data on its material compatibility and stability under diverse conditions is limited within these papers.
Q7: Does this compound exhibit any catalytic properties itself?
A7: The research papers primarily utilize this compound as a reagent for chemical modification rather than as a catalyst. There is no mention of its independent catalytic properties in these papers.
Q8: Have computational methods been employed to study this compound?
A8: Yes, computational chemistry methods have been used to investigate the structure and interactions of this compound:
- Ab initio calculations: Ab initio calculations, such as Configuration Interaction Singles (CIS), have been used to study the photodissociation dynamics of this compound and to understand the potential energy surfaces involved in its reactions. []
- Density Functional Theory (DFT) calculations: DFT calculations, particularly at the B3LYP/6-311++G** level, have been used to study the conformational preferences and hydrogen bonding interactions of this compound and its derivatives. []
Q9: How does the structure of this compound relate to its arginine-modifying activity?
A9: The 1,2-diketone structure of this compound is crucial for its arginine-modifying activity. The two adjacent carbonyl groups react with the guanidino group of arginine to form a stable cyclic adduct.
Q10: Are there other dicarbonyl compounds with similar reactivity towards arginine?
A: Yes, other dicarbonyl compounds, such as 2,3-butanedione and phenylglyoxal, also modify arginine residues. [, ] The reactivity and specificity can vary depending on the structure and reactivity of the dicarbonyl compound.
Q11: Is there information available on the stability of this compound in various formulations?
A11: The provided research papers primarily focus on the use of this compound as a reagent in laboratory settings. Therefore, detailed information on its stability in various formulations for pharmaceutical applications is limited within these papers.
A11: The provided research papers focus on the fundamental chemical and biochemical properties of this compound, its use as a reagent, and its interactions with proteins. They do not contain information on its potential development as a pharmaceutical agent, its safety profile, or its environmental impact. Therefore, we cannot answer questions related to these aspects based on the provided information.
Q12: What analytical methods are used to study the modification of proteins by this compound?
A12: Several analytical techniques are used:
- Amino acid analysis: This method determines the amino acid composition of proteins and can quantify the loss of arginine residues after modification. [, ]
- Peptide mapping: Following enzymatic digestion (e.g., with trypsin), peptides are separated and analyzed by techniques like mass spectrometry to identify the specific arginine residues modified by this compound. [, ]
- Spectroscopic techniques: UV-Vis spectrophotometry can monitor the formation of this compound adducts with proteins or peptides. []
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